(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an oxetane ring, a tert-butoxycarbonyl (Boc) protected amino group, and an L-proline moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline typically involves multiple steps. One common route starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino group is then reacted with an oxetane derivative to form the desired compound. The reaction conditions often involve solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form different oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetanones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its ability to undergo various chemical transformations makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline exerts its effects depends on the specific application. In chemical reactions, the Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in further reactions. The oxetane ring can undergo ring-opening reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid
- (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)ethanol
Uniqueness
Compared to similar compounds, (3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)-L-proline stands out due to the presence of the L-proline moiety. This adds a chiral center to the molecule, which can influence its reactivity and interactions with other molecules. The combination of the oxetane ring and the Boc-protected amino group also provides unique opportunities for chemical modifications.
Properties
IUPAC Name |
(2S)-1-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-7-14(8-20-9-14)16-6-4-5-10(16)11(17)18/h10H,4-9H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZHDPGSZWDMND-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N2CCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1(COC1)N2CCC[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.